molecular formula C5H9N B6244239 1-isocyano-2-methylpropane CAS No. 590-94-3

1-isocyano-2-methylpropane

Cat. No.: B6244239
CAS No.: 590-94-3
M. Wt: 83.13 g/mol
InChI Key: SSWVVEYZXQCZNK-UHFFFAOYSA-N
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Description

1-Isocyano-2-methylpropane, also known as tert-butyl isocyanide, is an organic compound with the molecular formula C₅H₉N. It is a colorless liquid with a strong, unpleasant odor. This compound is part of the isocyanide family, characterized by the functional group -NC, where the carbon is bonded to the nitrogen atom. Isocyanides are known for their unique reactivity and are used in various chemical reactions and industrial applications .

Preparation Methods

1-Isocyano-2-methylpropane is typically synthesized through the Hofmann carbylamine reaction. In this process, a dichloromethane solution of tert-butylamine is treated with chloroform and aqueous sodium hydroxide in the presence of a phase transfer catalyst, such as benzyltriethylammonium chloride. The reaction proceeds as follows :

[ \text{Me}_3\text{CNH}_2 + \text{CHCl}_3 + 3 \text{NaOH} \rightarrow \text{Me}_3\text{CNC} + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]

This method is efficient and widely used in both laboratory and industrial settings. The reaction conditions typically involve moderate temperatures and careful control of reactant concentrations to ensure high yields and purity .

Chemical Reactions Analysis

1-Isocyano-2-methylpropane undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroform, sodium hydroxide, and various transition metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-isocyano-2-methylpropane involves its ability to form covalent bonds with target molecules. In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway . This covalent binding disrupts the normal function of these enzymes, leading to bacterial growth inhibition.

Comparison with Similar Compounds

1-Isocyano-2-methylpropane is unique among isocyanides due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Similar compounds include:

These compounds share the isocyanide functional group but differ in their chemical properties and applications, highlighting the versatility and unique reactivity of this compound.

Properties

CAS No.

590-94-3

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

1-isocyano-2-methylpropane

InChI

InChI=1S/C5H9N/c1-5(2)4-6-3/h5H,4H2,1-2H3

InChI Key

SSWVVEYZXQCZNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[N+]#[C-]

Purity

95

Origin of Product

United States

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